molecular formula C21H16N4O2S B394911 13-(methoxymethyl)-11-methyl-5-naphthalen-1-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

13-(methoxymethyl)-11-methyl-5-naphthalen-1-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B394911
M. Wt: 388.4g/mol
InChI Key: AVINAHVOVUSDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(methoxymethyl)-7-methyl-3-(1-naphthyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one core with methoxymethyl, methyl, and naphthyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(methoxymethyl)-7-methyl-3-(1-naphthyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one core, followed by the introduction of the methoxymethyl, methyl, and naphthyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, naphthyl derivatives, and methoxymethylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-(methoxymethyl)-7-methyl-3-(1-naphthyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of the original compound .

Scientific Research Applications

9-(methoxymethyl)-7-methyl-3-(1-naphthyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(methoxymethyl)-7-methyl-3-(1-naphthyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer research, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis. Molecular docking studies and molecular dynamics simulations help elucidate the binding orientations and stabilities of the compound with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(methoxymethyl)-7-methyl-3-(1-naphthyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one stands out due to its unique combination of substituents and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4g/mol

IUPAC Name

13-(methoxymethyl)-11-methyl-5-naphthalen-1-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C21H16N4O2S/c1-12-10-14(11-27-2)17-18-19(28-20(17)22-12)21(26)25(24-23-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-10H,11H2,1-2H3

InChI Key

AVINAHVOVUSDDE-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C3=C(C(=O)N(N=N3)C4=CC=CC5=CC=CC=C54)SC2=N1)COC

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)N(N=N3)C4=CC=CC5=CC=CC=C54)SC2=N1)COC

Origin of Product

United States

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